molecular formula C6H4Cl2N4O B13332882 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13332882
M. Wt: 219.03 g/mol
InChI Key: GGTHFXYPIUTINQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 5, and a methoxy group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-1H-pyrazole with 2,4-dichloro-6-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, especially for targeting specific kinases involved in disease pathways.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
  • 7-Methoxy-1H-pyrazolo[4,3-d]pyrimidine
  • 3,5-Dichloro-7-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chlorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its potential as a therapeutic agent .

Properties

Molecular Formula

C6H4Cl2N4O

Molecular Weight

219.03 g/mol

IUPAC Name

3,5-dichloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C6H4Cl2N4O/c1-13-5-3-2(4(7)12-11-3)9-6(8)10-5/h1H3,(H,11,12)

InChI Key

GGTHFXYPIUTINQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C(NN=C21)Cl)Cl

Origin of Product

United States

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